2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12(22-14-5-3-2-4-6-14)16(21)20-9-13(10-20)19-15-7-8-17-11-18-15/h2-8,11-13H,9-10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOFYRORVICWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NC=NC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by a complex structure, combines phenoxy, pyrimidinyl, and azetidinyl functional groups, which may contribute to its unique biological properties.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions. A common synthetic route involves the reaction of phenoxyacetyl chloride with 3-(pyrimidin-4-ylamino)azetidine in the presence of a base like triethylamine, typically under inert conditions to prevent unwanted side reactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
Anticancer Activity
In vitro studies have demonstrated that derivatives of azetidinone compounds exhibit significant anticancer properties. For instance, certain azetidinone derivatives have been shown to induce apoptosis in cancer cell lines such as B16F10 and SiHa cells through mechanisms involving caspase activation and gene expression modulation related to apoptosis . The specific interactions at the molecular level suggest that this compound may similarly affect tumor cell viability.
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, potentially inhibiting their activity. This interaction could disrupt critical cellular pathways involved in cancer progression and survival. The compound's structural features may allow it to interact with targets such as tubulin, similar to other known anticancer agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrimidinyl derivative | Antimicrobial |
| Compound B | Azetidinone derivative | Anticancer |
| 2-Phenoxy... | Phenoxy + Pyrimidinyl + Azetidinyl | Potential anticancer |
This table highlights that while other compounds may share certain structural elements, the combination found in 2-Phenoxy... may confer distinct biological properties.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of azetidinone derivatives, including those structurally similar to 2-Phenoxy...:
- Caspase Activation Study : In B16F10 cells, azetidinone derivatives were shown to activate caspase pathways leading to apoptosis. This suggests that similar mechanisms may be at play for 2-Phenoxy... .
- Microarray Analysis : Research has indicated that certain derivatives impact gene expression related to cell cycle regulation and apoptosis, suggesting a multifaceted mechanism for anticancer activity .
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of 2-phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one?
The synthesis involves multi-step reactions, including:
- Azetidine functionalization : Introduce the pyrimidin-4-ylamine moiety via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .
- Ketone coupling : React the azetidine intermediate with 2-phenoxypropanoyl chloride using a base like triethylamine in anhydrous THF.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
Key challenge : Steric hindrance at the azetidine nitrogen requires optimized reaction temperatures (70–90°C) and prolonged reaction times (24–48 hrs) .
Q. How can researchers confirm the structural identity of this compound?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify azetidine ring protons (δ 3.8–4.2 ppm) and the propan-1-one carbonyl (δ 207–210 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
- X-ray crystallography : For unambiguous confirmation, employ SHELXL for refinement of single-crystal data (e.g., CCDC deposition) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Kinase inhibition screening : Use ADP-Glo™ assays against kinase panels (e.g., EGFR, PI3K) due to structural similarity to kinase inhibitors like leniolisib .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .
- Solubility assessment : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL typical for similar compounds) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural refinement?
- Data quality : Collect high-resolution (<1.0 Å) datasets at synchrotron sources to mitigate twinning or disorder in the azetidine ring .
- Refinement strategies : Use SHELXL’s TWIN and BASF commands for twinned crystals. Apply restraints to pyrimidine and phenoxy groups to stabilize convergence .
- Validation : Check R (<0.05) and R (<0.25) metrics. Tools like PLATON or OLEX2 identify unresolved electron density .
Q. What experimental approaches resolve conflicting bioactivity data across kinase assays?
- Off-target profiling : Perform KINOMEscan® screening at 1 µM to identify non-target kinase interactions (e.g., off-target hits in PI3K or JAK families) .
- Binding kinetics : Surface plasmon resonance (SPR) quantifies K and residence time for primary targets (e.g., EGFR T790M mutants) .
- Cellular context : Compare activity in isogenic cell lines (wild-type vs. mutant kinases) to isolate mutation-dependent effects .
Q. How can structure-activity relationship (SAR) studies optimize this scaffold?
- Azetidine modifications : Replace pyrimidin-4-ylamine with substituted pyridines or imidazoles to probe steric/electronic effects .
- Phenoxy substituents : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Propan-1-one alternatives : Test cyclopropane or spirocyclic ketones to improve membrane permeability (logP <3) .
Q. What analytical methods detect and quantify synthetic impurities?
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 20–80% over 30 min). Detect impurities at 254 nm .
- LC-MS/MS : Identify trace impurities (e.g., deaminated byproducts) via Q-TOF MS with electrospray ionization .
- Reference standards : Compare retention times and spectra against known impurities (e.g., EP monographs) .
Methodological Notes
- Kinase selectivity : Gatekeeper mutations (e.g., EGFR T790M) require covalent docking studies or hybrid QM/MM simulations to predict resistance .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor NADPH-dependent depletion via LC-MS .
- Safety handling : Follow OSHA guidelines for azetidine intermediates (flammable, irritant) with fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
